molecular formula C16H24O3 B8321178 1-(2,5-Dibutoxyphenyl)ethanone

1-(2,5-Dibutoxyphenyl)ethanone

Cat. No. B8321178
M. Wt: 264.36 g/mol
InChI Key: KMOLKMSGDUDNDI-UHFFFAOYSA-N
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Patent
US05935756

Procedure details

77 [ml] of acetyl chloride was added to 70.3 [g] of 1,4-di-n-butoxybenzene, 50.7 [g] of aluminum chloride was added while cooling on ice, and the reaction was carried out while stirring at -5° C. for 1 hour. The reaction liquor was poured into 1000 [ml] of water, and extracted twice with 500 [ml] methylene chloride. The extraction solution (i.e. the methylene chloride solution) was washed with water, and concentrated by evaporating off the methylene chloride as solvent under reduced pressure. Concentration of the extraction solution was continued until almost no further methylene chloride remained. The concentrated extraction solution was then subjected to chromatography on a silica gel column using a mixture of n-hexane and ethyl acetate (volume ratio of n-hexane:ethyl acetate=30:1) as eluent, and a 77.2 [g] yield of 2-acetyl-1,4-di-n-butoxybenzene was thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[CH2:5]([O:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:12][CH:11]=1)[CH2:6][CH2:7][CH3:8].[Cl-].[Al+3].[Cl-].[Cl-]>O>[C:1]([C:15]1[CH:14]=[C:13]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:12]=[CH:11][C:10]=1[O:9][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=CC=C(C=C1)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
while stirring at -5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 500 [ml] methylene chloride
WASH
Type
WASH
Details
The extraction solution (i.e. the methylene chloride solution) was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
by evaporating off the methylene chloride as solvent under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentrated extraction solution
ADDITION
Type
ADDITION
Details
a mixture of n-hexane and ethyl acetate (volume ratio of n-hexane:ethyl acetate=30:1) as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C=CC(=C1)OCCCC)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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